(4-Butylphenyl)(4-methoxyphenyl)methanone
Overview
Description
(4-Butylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C18H20O2 It is a member of the methanone family, characterized by the presence of a ketone functional group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-butylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(4-Butylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Butylphenyl)(4-methylphenyl)methanone
- (4-Butylphenyl)(4-hydroxyphenyl)methanone
- (4-Butylphenyl)(4-chlorophenyl)methanone
Uniqueness
(4-Butylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both butyl and methoxy substituents on the aromatic rings. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(4-butylphenyl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)18(19)16-10-12-17(20-2)13-11-16/h6-13H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMGWCERMMYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492455 | |
Record name | (4-Butylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-38-6 | |
Record name | (4-Butylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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